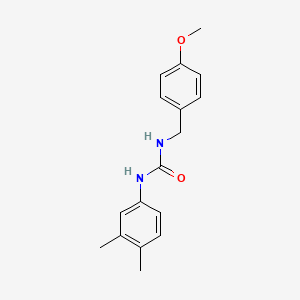

N-(3,4-二甲基苯基)-N'-(4-甲氧基苄基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound shares structural similarities with several researched chemicals, particularly in the realm of urea derivatives which exhibit a wide range of biological activities and chemical properties. The research on similar compounds often focuses on their potential in various scientific and medicinal applications due to their unique structural features and chemical functionalities.

Synthesis Analysis

The synthesis of similar compounds, such as N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, involves complex chemical procedures aimed at achieving high selectivity and specificity. For instance, the synthesis of radiolabeled versions of these compounds for PET studies highlights the intricate processes involved in their production, including novel one-pot reactions and specific radiolabeling techniques (Vasdev et al., 2005).

Molecular Structure Analysis

The molecular structure of related compounds often exhibits significant planarity and specific intramolecular hydrogen bonding, contributing to their biological activity. The crystal structure analysis provides insights into their molecular geometry, showcasing the importance of non-H atoms' planarity and the role of hydrogen bonds in stabilizing the molecular structure (Lough et al., 2010).

Chemical Reactions and Properties

Urea derivatives undergo various chemical reactions, highlighting the reactivity of the nitrogen heterocycles and the significance of substituents in determining the chemical properties of the molecule. The formation of N-(4-methoxy-3-nitrobenzyl) derivatives from nitrogen-containing heterocycles in the presence of specific reactants showcases the versatility and reactivity of these compounds (Harutyunyan, 2016).

Physical Properties Analysis

The physical properties of urea derivatives, including their solubility, melting points, and crystallinity, are crucial for their application in various fields. The synthesis and characterization processes often aim to enhance these physical properties to suit specific applications, as seen in the synthesis of deuterium-labeled compounds for analytical purposes (Liang et al., 2020).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interactions with biological targets, are fundamental aspects of urea derivatives' research. Investigations into the synthesis and bioactivities of compounds like N-(2,6-difluorobenzoyl)-N'-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea, reveal the complex interplay between structure and activity, highlighting the potential for designing compounds with desired chemical and biological properties (Song et al., 2008).

科学研究应用

脲衍生物分离和结构解析

研究人员利用光谱技术从Pentadiplandra brazzeana的根中分离出四种脲衍生物,用于结构解析。其中,N-苄基-N'-(4-甲氧基苄基)脲被鉴定为一种新化合物,标志着天然产物化学中的一项重大发现。这项研究强调了脲衍生物从天然来源开发新的化学实体的潜力 (Tsopmo 等人,1999).

糖原合成酶激酶 3β 抑制

N-(4-甲氧基苯基)-N'-(5-硝基-1,3-噻唑-2-基)脲被强调为 AR-A014418 的衍生物,AR-A014418 是糖原合成酶激酶 3β (GSK-3β) 的已知抑制剂。该化合物的分子结构促进了通过氢键形成一维链,展示了其在药物化学中开发靶向 GSK-3β 的新型抑制剂的潜力,GSK-3β 是一种与多种疾病有关的关键酶 (Lough 等人,2010).

合成应用和化学反应

N'-[2-(4-甲氧基苯基)乙基]-N,N-二甲基脲的定向锂化展示了其在合成化学中的用途。此过程涉及在特定位置进行双锂化,从而能够高产率地生产取代产物。此类合成策略对于开发复杂有机分子至关重要,并且在药物和材料科学中具有广泛的应用 (Smith 等人,2013).

用于药代动力学的氘标记化合物合成

作为一种针对癌症、疼痛和神经退行性疾病的有效化合物,氘标记 AR-A014418 的合成例证了 N-(3,4-二甲基苯基)-N'-(4-甲氧基苄基)脲在药代动力学研究中的应用。这项工作证明了稳定同位素标记在药物开发中的重要性,促进了对药物吸收和分布的准确测量 (Liang 等人,2020).

用于聚合物合成的共缩合反应

在酸性条件下脲与羟甲基酚共缩合的研究导致了新型聚合物的合成。这项研究提供了对脲衍生物在聚合物化学中的反应性的见解,为设计和合成具有定制性能的材料提供了途径 (Tomita & Hse,1992).

属性

IUPAC Name |

1-(3,4-dimethylphenyl)-3-[(4-methoxyphenyl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-12-4-7-15(10-13(12)2)19-17(20)18-11-14-5-8-16(21-3)9-6-14/h4-10H,11H2,1-3H3,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASBZPWRFJFGMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCC2=CC=C(C=C2)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethylphenyl)-N'-(4-methoxybenzyl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-2-furamide](/img/structure/B5500089.png)

![[(5-cyclopropyl-3-isoxazolyl)methyl]methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amine dihydrochloride](/img/structure/B5500097.png)

![6-(1,3-benzodioxol-5-ylmethyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5500100.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5500108.png)

![4-{4-[(4-fluorobenzyl)oxy]phenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5500111.png)

![(1,4-dioxan-2-ylmethyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5500115.png)

![(1R*,2R*,6S*,7S*)-4-[(3-methyl-1-benzothien-2-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5500118.png)

![ethyl 1-[3-(3-nitrophenyl)acryloyl]-3-piperidinecarboxylate](/img/structure/B5500135.png)

![2-{[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5500139.png)

![N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5500148.png)

![2-(4-fluorophenyl)-2-hydroxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B5500154.png)